molecular formula C12H9BrZn B14891618 3-(Biphenyl)Zinc bromide

3-(Biphenyl)Zinc bromide

Cat. No.: B14891618
M. Wt: 298.5 g/mol
InChI Key: SDLROJMDSKHAEY-UHFFFAOYSA-M
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Description

Historical Development of Organozinc Chemistry

The journey of organozinc chemistry began in the mid-19th century with the pioneering work of British chemist Edward Frankland. In 1849, while attempting to prepare the ethyl radical, Frankland synthesized diethylzinc (B1219324), the first organozinc compound. This discovery not only marked the birth of organometallic chemistry but also laid the groundwork for the concept of valence. wikipedia.org Over the following decades, the synthetic utility of organozinc reagents was further explored. In 1887, Sergey Reformatsky discovered the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester, a transformation now famously known as the Reformatsky reaction. slideshare.net This reaction highlighted the ability of organozinc reagents to participate in crucial carbon-carbon bond-forming reactions.

Overview of Organozinc Halides as Synthetic Intermediates

Organozinc halides, with the general formula RZnX (where R is an organic group and X is a halogen), are a key subclass of organozinc reagents. They are typically less reactive than their Grignard or organolithium counterparts, a characteristic that imparts them with greater functional group tolerance. slideshare.net This means they can be used in the presence of sensitive functional groups like esters, nitriles, and ketones without undergoing unwanted side reactions.

The synthesis of organozinc halides is most commonly achieved through the direct oxidative addition of zinc metal into an organic halide. The reactivity of the zinc metal is crucial for this process, and various methods have been developed to activate the zinc surface, which is often passivated by a layer of zinc oxide. These methods include the use of activating agents like iodine, 1,2-dibromoethane, and trimethylsilyl (B98337) chloride, as well as the use of highly reactive "Rieke zinc," prepared by the reduction of zinc salts. nih.gov The addition of lithium chloride has also been shown to significantly facilitate the formation of organozinc halides from organic bromides. nih.gov

Rationale for the Academic Study of Arylzinc Bromides

Arylzinc bromides are of particular interest to the academic and industrial research communities due to their pivotal role in cross-coupling reactions. These reactions, such as the Negishi and Suzuki-Miyaura couplings, are powerful methods for the construction of biaryl and substituted aromatic systems, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

The study of arylzinc bromides is driven by the desire to develop more efficient, selective, and environmentally benign synthetic methods. Research in this area often focuses on:

Expanding the substrate scope: Developing new catalysts and reaction conditions to enable the coupling of a wider range of aryl and heteroaryl partners.

Improving functional group tolerance: Designing reactions that can proceed in the presence of a diverse array of functional groups, thus minimizing the need for protecting group strategies.

Understanding reaction mechanisms: Elucidating the intricate steps of the catalytic cycle to enable rational optimization of reaction conditions and catalyst design.

Developing more sustainable methods: Exploring the use of more abundant and less toxic metals, as well as milder reaction conditions.

Research Scope and Focus on 3-(Biphenyl)Zinc Bromide

This article will now narrow its focus to the specific arylzinc bromide, This compound . This compound serves as a valuable case study to illustrate the principles and applications of arylzinc reagents in modern organic synthesis. The biphenyl (B1667301) moiety is a privileged structure in medicinal chemistry and materials science, and the ability to selectively introduce it into complex molecules via its organozinc derivative is of considerable importance.

The following sections will delve into the known synthesis, properties, and, most importantly, the utility of this compound in key cross-coupling reactions, supported by available research data.

Physical and Chemical Properties of this compound

The successful application of any reagent in organic synthesis is predicated on a thorough understanding of its physical and chemical properties. This compound, a member of the arylzinc halide family, possesses characteristics that make it a valuable tool for synthetic chemists.

PropertyValueReference
Chemical Formula C₁₂H₉BrZn
Molecular Weight 298.49 g/mol
Appearance Typically used as a solution in an organic solvent, such as tetrahydrofuran (B95107) (THF). sigmaaldrich.com
Solubility Soluble in ethereal solvents like tetrahydrofuran (THF). sigmaaldrich.com
Stability As with most organometallic reagents, this compound is sensitive to moisture and air and should be handled under an inert atmosphere (e.g., argon or nitrogen). Solutions are typically stored under an inert atmosphere to prevent degradation.

Synthesis of this compound

The primary method for the preparation of this compound involves the direct insertion of activated zinc metal into the carbon-bromine bond of 3-bromobiphenyl (B57067). This oxidative addition reaction is a cornerstone of organozinc chemistry.

The general procedure involves reacting 3-bromobiphenyl with a slight excess of activated zinc powder in an anhydrous ethereal solvent, most commonly tetrahydrofuran (THF). The activation of the zinc is critical to ensure a smooth and efficient reaction. Common activating agents include iodine, 1,2-dibromoethane, or trimethylsilyl chloride. The reaction mixture is typically stirred at room temperature or with gentle heating until the consumption of the starting aryl bromide is complete. The resulting solution of this compound can then be used directly in subsequent reactions. The presence of lithium chloride has been shown to be beneficial in facilitating the formation of arylzinc halides from the corresponding bromides. nih.gov

Applications in Cross-Coupling Reactions

The synthetic prowess of this compound is most prominently displayed in its application as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions. These reactions allow for the efficient formation of new carbon-carbon bonds, enabling the construction of complex biaryl and substituted aromatic structures.

Negishi Cross-Coupling Reactions

The Negishi coupling is a powerful reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org this compound is an excellent substrate for this reaction, allowing for the introduction of the 3-biphenyl group onto a variety of aromatic and heteroaromatic scaffolds.

The general catalytic cycle for the Negishi coupling involves three key steps:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst undergoes oxidative addition to the organic halide (R'-X), forming a Pd(II) or Ni(II) intermediate.

Transmetalation: The organozinc reagent (in this case, this compound) transfers its organic group to the metal center of the intermediate, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product (R-R') and regenerating the active catalyst.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. youtube.comlibretexts.org While the direct use of organozinc halides in a "Suzuki-type" reaction is less common, the principles of palladium-catalyzed cross-coupling are highly relevant. In some instances, in-situ transmetalation from a zinc reagent to a boron species can occur, or the organozinc reagent can be used in a Negishi-type coupling which provides a complementary approach to the Suzuki-Miyaura reaction for the synthesis of similar biaryl products.

The catalytic cycle for the Suzuki-Miyaura coupling is similar to the Negishi coupling, with the key difference being the nature of the organometallic reagent and the requirement of a base to activate the organoboron species for transmetalation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrZn

Molecular Weight

298.5 g/mol

IUPAC Name

bromozinc(1+);phenylbenzene

InChI

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-5,7-10H;1H;/q-1;;+2/p-1

InChI Key

SDLROJMDSKHAEY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

Synthetic Methodologies for 3 Biphenyl Zinc Bromide and Analogous Arylzinc Bromides

Conversion from Aryllithium or Grignard Reagents with Zinc Halides

The most common transmetalation route to arylzinc bromides involves the reaction of an aryllithium or an aryl Grignard reagent (arylmagnesium bromide) with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). acs.org To synthesize 3-(Biphenyl)zinc bromide via this method, one would first prepare the corresponding aryllithium or Grignard reagent from 3-bromobiphenyl (B57067).

The process begins with the reaction of 3-bromobiphenyl with a strong base like n-butyllithium to form 3-biphenyllithium, or with magnesium metal to form 3-biphenylmagnesium bromide. This highly reactive organometallic intermediate is then treated with a solution of zinc bromide in a suitable solvent like THF. The transmetalation reaction is generally fast and exothermic, resulting in the formation of this compound and a lithium or magnesium salt byproduct.

This two-step approach offers several advantages. It allows for the synthesis of arylzinc reagents from precursors that may be unreactive towards direct zinc insertion. Additionally, the aryllithium and Grignard precursors are often straightforward to prepare from the corresponding aryl halides. The resulting arylzinc bromides prepared via transmetalation exhibit the same desirable functional group tolerance and reactivity profile as those prepared by direct methods.

Data Tables

Table 1: Comparison of Synthetic Methods for Arylzinc Bromides

Method Starting Materials Key Reagents Typical Conditions Advantages Disadvantages
Direct Insertion Aryl BromideRieke® ZincTHF, room temp. to reflux riekemetals.comriekemetals.comHigh functional group tolerance, one-step process riekemetals.comacs.orgRequires highly reactive zinc, can be sluggish for less reactive halides riekemetals.com
Transmetalation Aryl Bromiden-BuLi or Mg, then ZnBr₂THF, low to room temp.Utilizes readily available precursors, versatileTwo-step process, sensitive to moisture and air

Table 2: Reactivity of Aryl Halides with Rieke® Zinc

Aryl Halide Type Relative Reactivity Typical Conditions Notes
Aryl Iodide High1.5 eq. Rieke® Zinc, room temp. overnight or 1-2h reflux riekemetals.comGenerally provides good yields and fast conversion.
Aryl Bromide Moderate2-3 eq. Rieke® Zinc, 2-3h reflux riekemetals.comMore forcing conditions are often required compared to aryl iodides.
Aryl Chloride LowRequires special conditions or catalystsGenerally not reactive under standard Rieke® Zinc conditions.

Transmetalation Routes to Arylzinc Bromides

Boron-Zinc Exchange Methodologies

The boron-zinc exchange reaction has emerged as a powerful and versatile method for the preparation of arylzinc reagents. scielo.br This transmetalation process typically involves the reaction of an organoboron compound, such as a boronic acid or its ester, with a dialkylzinc reagent, most commonly diethylzinc (B1219324). scielo.br The driving force for this exchange is the formation of a more stable organozinc species.

One of the key advantages of this methodology is the ability to generate arylzinc reagents that might be difficult to access through other means. scielo.br For instance, the reaction of phenylboronic acid with diethylzinc provides an in-situ source of the active arylzinc species for subsequent reactions. scielo.br This approach has been successfully employed in the enantioselective addition of aryl groups to aldehydes and ketones. scielo.br

The efficiency of the boron-zinc exchange can be influenced by several factors, including the nature of the boron species and the reaction conditions. For example, while boronic acids are commonly used, triphenylborane (B1294497) can also serve as an aryl source, reacting with an excess of diethylzinc to generate the desired arylzinc reagent. scielo.br The choice of solvent and the presence of additives can also play a crucial role in the outcome of the reaction. scielo.br Recent advancements have demonstrated that this exchange can be highly stereospecific, allowing for the transfer of chiral alkyl groups from boron to zinc with high fidelity. nih.gov

A notable application of this methodology is in the catalytic enantioselective arylation of carbonyl compounds. By employing a chiral ligand, the arylzinc species generated from the boron-zinc exchange can add to an aldehyde or ketone with high enantioselectivity, affording chiral secondary or tertiary alcohols. scielo.br

The general scheme for a boron-zinc exchange reaction can be represented as follows:

Ar-B(OR)₂ + Et₂Zn → Ar-ZnEt + Et-B(OR)₂

This equilibrium can be shifted towards the formation of the arylzinc species by using an excess of the dialkylzinc reagent. scielo.br The resulting arylethylzinc is often less reactive than diphenylzinc, which can be advantageous in preventing unwanted side reactions. scielo.br

Decarboxylative Pathways to Organozinc Intermediates

While less common than other methods, decarboxylative routes offer an alternative strategy for the generation of organozinc intermediates. This approach typically involves the reaction of a carboxylic acid salt with a zinc species, leading to the extrusion of carbon dioxide and the formation of an organozinc compound. The success of this method is highly dependent on the substrate and reaction conditions.

Although specific examples detailing the decarboxylative synthesis of this compound are not prevalent in the reviewed literature, the general principle of decarboxylation to form organometallic species is a known transformation in organic synthesis. The challenge lies in controlling the reactivity of the organozinc intermediate once it is formed to prevent undesired side reactions.

Further research into the development of efficient and general decarboxylative methods for the synthesis of arylzinc halides could provide a valuable addition to the synthetic chemist's toolbox, potentially offering a route from readily available carboxylic acids.

Preparation of Functionalized Biphenyl (B1667301) Zinc Bromides

The ability to incorporate a wide array of functional groups is a defining feature of organozinc chemistry. wikipedia.orgsigmaaldrich.com This tolerance allows for the synthesis of complex and highly functionalized molecules, which is of particular importance in medicinal chemistry and materials science. researchgate.net

The inherent chemoselectivity of organozinc reagents is a primary reason for their broad functional group compatibility. wikipedia.org Unlike more reactive organometallic counterparts like organolithium or Grignard reagents, organozinc compounds are generally less prone to reacting with common functional groups such as esters, amides, nitriles, and ketones. sigmaaldrich.comsigmaaldrich.com

Several key strategies contribute to achieving high functional group tolerance:

Direct Insertion of Zinc: The use of highly activated zinc, such as Rieke® Zinc, allows for the direct insertion of zinc metal into aryl or alkyl halides. sigmaaldrich.comsigmaaldrich.com This method is compatible with a wide range of sensitive functional groups. sigmaaldrich.comsigmaaldrich.com More recently, the use of commercially available zinc powder in the presence of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) has been shown to be a simple and high-yielding method for preparing a broad range of functionalized aryl- and heteroarylzinc reagents from the corresponding iodides and bromides. organic-chemistry.org The presence of LiCl is crucial as it is thought to solubilize the organozinc reagent and remove it from the zinc surface, allowing the reaction to proceed efficiently. organic-chemistry.org

Transmetalation from Less Reactive Precursors: As discussed in the boron-zinc exchange section, generating organozinc reagents from organoboron compounds is an effective way to preserve functional groups. scielo.br This is because the precursors themselves are generally stable to a wide range of functionalities.

Low-Temperature Reactions: Performing the synthesis of organozinc reagents at low temperatures can help to minimize side reactions with sensitive functional groups. orgsyn.org For instance, the transmetalation of an aryllithium species with zinc bromide is often carried out at temperatures as low as -80°C. orgsyn.org

The following table summarizes the compatibility of various functional groups in the synthesis of organozinc reagents:

Functional GroupCompatibilityReference
EstersHigh wikipedia.orgsigmaaldrich.com
AmidesHigh sigmaaldrich.com
NitrilesHigh sigmaaldrich.comorganic-chemistry.org
KetonesModerate to High sigmaaldrich.com
AldehydesModerate organic-chemistry.org
EthersHigh sigmaaldrich.com
SulfidesHigh sigmaaldrich.com
Aromatic HalidesHigh wikipedia.org

This high degree of functional group tolerance makes organozinc reagents, including functionalized biphenyl zinc bromides, invaluable tools in the synthesis of complex organic molecules.

The synthesis of chiral molecules is a central theme in modern organic chemistry. The stereoselective preparation of organozinc bromides allows for the transfer of chirality in subsequent chemical transformations, providing access to enantiomerically enriched products.

A key approach to achieving stereoselectivity is through the hydroboration/boron-zinc exchange sequence . This method, developed by Knochel and others, involves the enantioselective or diastereoselective hydroboration of an olefin, followed by a stereospecific boron-zinc exchange reaction. acs.orgnih.gov This process generates configurationally stable secondary organozinc reagents with high enantiomeric or diastereomeric purity. acs.org These chiral organozinc reagents can then participate in various coupling reactions, such as Negishi cross-coupling, with retention of configuration. nih.govacs.org

For example, the hydroboration of a trisubstituted olefin followed by treatment with a diorganozinc reagent can lead to the formation of a diastereomerically enriched diorganozinc compound. acs.org Subsequent reaction with an electrophile, often mediated by a copper catalyst, proceeds with high stereoselectivity. acs.org

Recent advancements have also demonstrated the nickel-catalyzed enantioselective carbozincation of vinylboronic esters. nih.gov This process generates enantiomerically enriched α-borylzinc intermediates which can then undergo stereospecific reactions to yield enantioenriched secondary boronic ester products. nih.gov

The stereospecificity of the boron-to-zinc transmetalation step itself has been investigated using in situ NMR spectroscopy, confirming that the transfer of the alkyl group from a four-coordinate boronate complex to zinc occurs stereospecifically. nih.gov

The following table provides examples of stereoselective preparations of organozinc reagents and their subsequent reactions:

PrecursorMethodChiral ReagentSubsequent ReactionStereoselectivityReference
Trisubstituted OlefinHydroboration/Boron-Zinc ExchangeDiastereomerically enriched diorganozincReaction with electrophiles (e.g., R₃SnCl)High (95-99% trans) acs.org
Vinylboronic EsterNickel-Catalyzed CarbozincationEnantiomerically enriched α-borylzincNegishi cross-couplingHigh enantiomeric enrichment nih.gov
Alkylboronic EsterBoron-to-Zinc TransmetalationEnantiomerically enriched organozincNegishi cross-couplingStereospecific nih.gov

These methodologies underscore the significant progress made in controlling the stereochemical outcome of reactions involving organozinc reagents, opening up new avenues for the asymmetric synthesis of complex molecules.

Catalytic Cross Coupling Reactions Involving 3 Biphenyl Zinc Bromide

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The palladium-catalyzed Negishi cross-coupling reaction is a versatile and widely used method for constructing C(sp²)–C(sp²) bonds. The use of 3-(biphenyl)zinc bromide as a coupling partner in these reactions provides a direct route to complex biaryl structures. The efficiency and generality of these transformations are highly dependent on the substrate scope, catalyst system, and reaction conditions.

Substrate Scope and Generality for Biphenyl (B1667301) and Biaryl Synthesis

The Negishi coupling of this compound demonstrates broad substrate scope, enabling the synthesis of a diverse array of biphenyl and biaryl compounds. This methodology is compatible with a wide range of functional groups on the aryl halide coupling partner, a key advantage of using organozinc reagents which exhibit considerable basicity but tolerate sensitive functionalities. Current time information in Mid Ulster, GB. The reaction effectively couples with various aryl bromides and chlorides, including those that are electron-rich, electron-poor, and sterically hindered.

The versatility extends to the synthesis of heterobiaryls, which are common motifs in biologically active molecules. For instance, this compound can be coupled with a variety of heterocyclic halides. Research has shown successful couplings with substrates such as 3-chlorobenzosisothiazole, 4-chloroquinazoline, and 3-bromobenzothiazole, affording the corresponding biaryl products in good yields and with high selectivity. nih.gov The reaction's tolerance for functional groups like esters and nitriles further expands its synthetic utility. organic-chemistry.orgacs.org

Below is a table summarizing the substrate scope for the palladium-catalyzed Negishi coupling of this compound with various aryl halides.

Aryl Halide PartnerCatalyst SystemConditionsYield (%)Reference
2-Bromoanisole (B166433)Pd(OAc)₂ / CPhosToluene (B28343)/THF, rt, 3h92 organic-chemistry.org
2-BromobenzonitrilePd(OAc)₂ / CPhosToluene/THF, rt, 3h95 organic-chemistry.org
4-BromotoluenePd(OAc)₂ / CPhosTHF, rt, 1h96 organic-chemistry.org
4-ChloroanisolePd₂(dba)₃ / XPhosTHF/NMP, 100°C76 rsc.org
2-ChlorobenzonitrilePd₂(dba)₃ / XPhosTHF, 70°C66 rsc.org
3-ChlorobenzosisothiazolePalladacycle / CPhosTHF, rt85 nih.gov
4-ChloroquinazolinePalladacycle / CPhosTHF, rt88 nih.gov

Optimization of Palladium Catalyst Systems and Ligand Design

Bulky, electron-rich biaryl phosphine (B1218219) ligands, often referred to as Buchwald ligands, have proven to be exceptionally effective in palladium-catalyzed cross-coupling reactions. Ligands such as XPhos, SPhos, and RuPhos have been successfully employed in the Negishi coupling of arylzinc reagents. nih.govorganic-chemistry.org

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective ligand that promotes the coupling of a wide range of aryl chlorides and bromides, including those that are sterically demanding. rsc.org Its bulkiness is thought to facilitate the reductive elimination step, leading to higher product yields.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has also demonstrated utility in palladium-catalyzed Negishi couplings, enabling reactions under mild conditions. Current time information in Mid Ulster, GB.acs.org

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is another highly active ligand, known for its ability to promote the coupling of hindered substrates to form tri- and tetra-ortho-substituted biaryls. Current time information in Mid Ulster, GB.

While these ligands are generally effective, comparative studies have shown that the choice of ligand can significantly impact the reaction outcome. For instance, in the coupling of secondary alkylzinc halides with aryl bromides, a newer generation ligand, CPhos, was found to provide superior results in terms of yield and selectivity compared to XPhos, SPhos, and RuPhos. organic-chemistry.orgacs.org

Palladacycle precatalysts have emerged as highly efficient sources of the active Pd(0) catalyst. These air- and moisture-stable complexes can be readily activated under the reaction conditions, often at room temperature. Current time information in Mid Ulster, GB.nih.gov The use of palladacycle precatalysts, particularly those based on aminobiphenyls, can lead to the rapid and quantitative generation of the catalytically active L₁Pd(0) species. Current time information in Mid Ulster, GB.

Studies have shown that using a palladacycle precatalyst in combination with a biaryl phosphine ligand like XPhos can significantly enhance the reaction rate and efficiency. For example, the coupling of p-tolylzinc chloride with 2-bromoanisole using a palladacycle precatalyst reached 92% yield in just 20 minutes, whereas other palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ resulted in yields below 40% in the same timeframe. Current time information in Mid Ulster, GB.nih.gov This highlights the superior ability of palladacycles to efficiently generate the active catalytic species. These precatalysts have been successfully applied to the coupling of a broad scope of heteroaryl halides and pseudohalides. Current time information in Mid Ulster, GB.

Impact of Reaction Conditions (Temperature, Solvent, Catalyst Loading) on Efficiency

The efficiency of the palladium-catalyzed Negishi coupling of this compound is significantly influenced by reaction parameters such as temperature, solvent, and catalyst loading.

Temperature: Many Negishi couplings can be conducted at room temperature, particularly when using highly active catalyst systems like those involving palladacycle precatalysts. Current time information in Mid Ulster, GB. However, for more challenging substrates, such as sterically hindered or electron-deficient aryl halides, elevated temperatures (e.g., 70-100°C) may be required to achieve good conversion and yields. organic-chemistry.orgrsc.org For instance, the coupling of [2-(N,N-dimethylamino)-6-methoxyphenyl]zinc chloride with 2-chloroanisole (B146271) required heating to 100°C to proceed to completion. rsc.org

Solvent: Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for Negishi reactions. However, for less reactive substrates, the use of a co-solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial. rsc.orgwisc.edu The addition of NMP to THF has been shown to improve the outcome of challenging couplings, such as those involving certain aryl chlorides. rsc.org In some cases, the use of toluene as a co-solvent with THF has been found to afford higher yields and selectivities, particularly for electron-deficient aryl bromides. organic-chemistry.org

Catalyst Loading: With highly active catalyst systems, very low catalyst loadings can be employed, which is advantageous from both an economic and environmental perspective. Catalyst loadings as low as 0.01 mol% of palladium have been successfully used for the coupling of certain aryl chlorides. rsc.org However, more typically, catalyst loadings in the range of 0.1 to 2 mol% are used to ensure efficient conversion of a broader range of substrates. Current time information in Mid Ulster, GB.organic-chemistry.org

The optimization of these conditions is crucial for achieving high efficiency and selectivity in the synthesis of the desired biaryl products.

Nickel-Catalyzed Cross-Coupling Reactions

While palladium has been the dominant metal for Negishi cross-coupling reactions, nickel catalysts have also been employed and can offer complementary reactivity. wikipedia.org Nickel is a more earth-abundant and less expensive metal than palladium, making it an attractive alternative. Nickel-catalyzed Negishi couplings can proceed with a variety of catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂. wikipedia.org These reactions have been used for the formation of sp²–sp², sp²–sp³, and sp³–sp³ carbon-carbon bonds. wikipedia.org

Despite the general utility of nickel in Negishi reactions, a comprehensive search of the scientific literature did not yield specific examples or detailed research findings on the nickel-catalyzed cross-coupling of This compound . Therefore, in strict adherence to the provided instructions, no further information, examples, or discussion on this specific topic can be presented.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a cost-effective and environmentally friendly alternative to palladium- and nickel-based systems. tcichemicals.comresearchgate.net These reactions have a long history, with the Ullmann reaction being a classic example of copper-mediated homo-coupling of aryl halides. tcichemicals.com

The development of efficient copper(I) complex catalytic systems has enabled the formation of carbon-carbon bonds through the cross-coupling of arylzinc halides with aryl bromides, producing biphenyl compounds in good yields under mild conditions. jetir.org The arylzinc halides can be generated directly from the oxidative addition of Rieke zinc to functionalized aryl halides. jetir.org

Copper-catalyzed Negishi-type couplings of diarylzinc reagents with aryl iodides have also been reported, expanding the utility of copper in aryl-aryl bond formation. organic-chemistry.org These reactions benefit from the use of suitable ligands, such as diamine and dicarbonyl compounds, which can prevent side reactions and stabilize the active copper(I) catalyst. tcichemicals.com

A practical and effective catalyst for the coupling of arylzinc halides with aryl bromides is tetrakis(acetonitrile)copper(I) tetrafluoroborate. jetir.org This catalyst has been shown to facilitate the reaction, leading to good yields of the desired biphenyl products. jetir.org

In the context of coupling 1-haloalkynes with organozinc reagents, copper(I) cyanide complexed with lithium chloride (CuCN·2LiCl) has been used to produce internal alkynes. nih.gov While the exact nature of the active copper/zinc species, RCu(CN)ZnX, is not fully characterized, this method has proven effective. nih.gov The addition of lithium bromide can have a stabilizing and accelerating effect on these Cu(I)-catalyzed reactions. nih.gov However, the use of certain ligands like TMEDA can sometimes lead to a decrease in yield. nih.gov

The table below provides examples of copper-catalyzed cross-coupling reactions.

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions

Catalyst Ligand Reactant 1 Reactant 2 Product Yield
Tetrakis(acetonitrile)copper(I)tetrafluoroborate - Arylzinc halide Aryl bromide Biphenyl compound Good jetir.org
CuCN·2LiCl - 1-Bromoalkyne Organozinc reagent Internal alkyne Good nih.gov

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysis has gained significant attention as a cost-effective, less toxic, and versatile alternative to precious metal catalysts. nih.gov Iron complexes have shown efficient catalytic activity in cross-coupling reactions involving organozinc, organomagnesium, and organolithium reagents. nih.gov

The field of iron-catalyzed cross-coupling reactions with organozinc reagents is an active area of research. nih.gov Mechanistic studies are crucial for understanding and optimizing these reactions. It has been demonstrated that iron(I) species can be important intermediates in Negishi cross-coupling reactions with arylzinc reagents. nih.gov Catalytically competent iron(I) intermediates, such as [FeX(dpbz)₂] (where dpbz = 1,2-bis(diphenylphosphino)benzene), have been isolated and characterized. nih.gov

The mechanism of iron-catalyzed cross-coupling of alkyl halides with aryl Grignard reagents has been investigated, with computational studies suggesting that an atom transfer pathway is energetically more favorable than a regular oxidative addition pathway for the rate-limiting step. nih.gov While this research focuses on Grignard reagents, the insights gained can be valuable for understanding reactions with organozinc reagents as well. The development of iron-catalyzed C-C bond-forming reactions has been a significant focus over the last two decades, with ongoing challenges and advancements in this area. nih.gov

Mechanistic Investigations of 3 Biphenyl Zinc Bromide Reactivity in Cross Coupling

Mechanistic Understanding of Oxidative Addition to Zinc Metal

The formation of 3-(biphenyl)zinc bromide begins with the oxidative addition of 3-bromobiphenyl (B57067) to metallic zinc. This process is far from a simple insertion and involves complex surface chemistry and the potential for multiple reaction pathways.

The oxidative addition of aryl halides to zinc is widely believed to proceed through a single-electron transfer (SET) mechanism. nih.gov In this process, the zinc metal donates an electron to the aryl halide, in this case, 3-bromobiphenyl, to form a radical anion. This intermediate can then collapse, cleaving the carbon-bromine bond to generate a biphenyl (B1667301) radical and a bromide anion, which remains associated with the zinc surface. The biphenyl radical can then be reduced by another zinc atom to form the biphenyl anion, which subsequently combines with the zinc bromide species to yield the final this compound product.

Evidence for the involvement of radical intermediates comes from various studies. For instance, the formation of homocoupled byproducts, such as 3,3'-bibiphenyl, can be explained by the dimerization of biphenyl radicals before they are captured by the zinc surface. Furthermore, trapping experiments and spectroscopic studies have provided more direct evidence for the presence of radical species in similar organozinc formation reactions. nih.gov The use of photoredox catalysis has also highlighted the viability of radical pathways in aryl transfer reactions. nih.gov

The rate and efficiency of the oxidative addition are highly dependent on the nature of the zinc metal used. wikipedia.org Commercially available zinc dust often requires activation to remove a passivating layer of zinc oxide and to increase its surface area. researchgate.net Common activation methods include treatment with reagents like 1,2-dibromoethane, trimethylsilyl (B98337) chloride (TMSCl), or the use of "Rieke zinc," which is a highly reactive form of zinc prepared by the reduction of a zinc salt. wikipedia.orgunl.edu

The activation method has a profound impact on the subsequent reaction. researchgate.net For example, different activation pretreatments can lead to different chemical microenvironments on the zinc surface, which in turn can affect the solubilization and reactivity of the organozinc intermediate formed. researchgate.netescholarship.org The presence of salts, such as lithium chloride (LiCl), which are often byproducts of Rieke zinc preparation or can be added intentionally, plays a crucial role. organic-chemistry.orgnih.gov LiCl can form soluble adducts with the organozinc reagent, effectively removing it from the zinc surface and exposing fresh metal for further reaction. wikipedia.orgnih.gov This solubilization step is a key part of a two-step mechanism for organozinc formation: oxidative addition to form a surface-bound intermediate, followed by its solubilization into the reaction medium. nih.gov Fluorescence microscopy has been a valuable tool in visualizing these surface-bound intermediates and understanding the distinct mechanisms of different activating agents. acs.orgnih.gov

Elucidation of the Transmetalation Step

Once the this compound is formed, it participates in the catalytic cycle of the cross-coupling reaction, most notably the Negishi coupling. wikipedia.org A key step in this cycle is transmetalation, where the biphenyl group is transferred from the zinc to a palladium(II) complex.

While the simple organozinc halide, ArZnX, is often depicted in catalytic cycles, the actual reactive species in the transmetalation step can be more complex. In the presence of halide salts (like LiCl) or when using two equivalents of an organolithium or Grignard reagent to prepare the organozinc, higher-order zincates can form. nih.govresearchgate.net These are anionic complexes, such as [Ar2ZnBr]⁻ or [ArZnBrCl]⁻, which are generally more nucleophilic and thus more reactive in the transmetalation step than the neutral organozinc halide. nih.gov Studies have provided evidence that these higher-order zincates are indeed the active transmetalating agents in some Negishi couplings. nih.govresearchgate.net The formation of these zincates can weaken the carbon-zinc bond, facilitating the transfer of the aryl group to the palladium center.

Kinetic studies have been instrumental in understanding the intricacies of the transmetalation step. rsc.org Such studies have revealed that the transmetalation can be the rate-limiting step in some Negishi coupling reactions. researchgate.net The rate of transmetalation is influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the specific organozinc reagent used. acs.org For instance, the presence of excess phosphine (B1218219) ligands can sometimes inhibit the reaction by forming stable cationic palladium complexes that are less reactive towards transmetalation. acs.org

Linear Free Energy Relationship (LFER) studies, which correlate reaction rates with the electronic properties of substituents, can provide further mechanistic insights. nih.gov While specific LFER studies on this compound are not extensively documented, general trends in Negishi couplings suggest that electron-donating groups on the arylating agent can accelerate the transmetalation step by increasing the nucleophilicity of the organozinc reagent. The substituent effects on the transmetalation have been quantitatively measured in some catalytic systems. researchgate.net

Pathways of Reductive Elimination in Catalytic Cycles

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled on the palladium center form a new carbon-carbon bond, and the palladium catalyst is regenerated in its zero-valent state. wikipedia.org

In the context of forming a biphenyl derivative, this step would involve the reductive elimination from a diorganopalladium(II) intermediate, such as [Pd(biphenyl)(aryl')L2]. For this to occur, the two organic ligands must be in a cis orientation on the palladium center. wikipedia.org The rate of reductive elimination is influenced by the electronic and steric properties of the ligands. acs.org Generally, electron-withdrawing groups on the aryl ligands can accelerate reductive elimination, while bulky ligands can either promote or hinder the reaction depending on the specific geometry of the complex. umb.edu

Computational Chemistry and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanistic details of transition metal-catalyzed cross-coupling reactions. While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, a wealth of computational research on closely related arylzinc reagents in Negishi cross-coupling provides a robust framework for understanding its reactivity. These studies offer valuable insights into the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

General Mechanistic Insights from DFT Studies:

The generally accepted mechanism for the Negishi cross-coupling of an aryl halide (Ar-X) with an arylzinc reagent (Ar'-ZnBr), such as this compound, catalyzed by a palladium-phosphine complex, involves a catalytic cycle. DFT calculations have been instrumental in mapping the potential energy surfaces of these cycles, identifying transition states, and determining the energetics of each step.

Transmetalation Step:

The transmetalation step, where the aryl group is transferred from the zinc reagent to the palladium center, is often considered the rate-determining step in many Negishi cross-coupling reactions. DFT studies on model systems, such as the reaction of phenylzinc chloride with a palladium(II) complex, have shed light on the factors influencing this crucial step.

Quantum-chemical calculations have indicated that an associative mechanism for transmetalation is generally favored over a dissociative one. acs.org In the associative pathway, the arylzinc reagent coordinates to the palladium center before the aryl group transfer occurs. The electronic properties of the substituents on the arylpalladium complex have been found to have a counterintuitive effect on the transmetalation barrier. Electron-donating groups on the aryl ligand of the palladium complex have been shown to accelerate the transmetalation, while electron-withdrawing groups inhibit it. acs.org This is attributed to the charge accumulation at the palladium center in the transition state, which is destabilized by electron-withdrawing substituents. acs.org

Influence of Ligands and Solvents:

The nature of the phosphine ligand on the palladium catalyst plays a critical role in the efficiency of the cross-coupling reaction. DFT studies have demonstrated that both the steric and electronic properties of the ligand can significantly impact the energetics of the catalytic cycle. For instance, in a related Suzuki-Miyaura coupling, it was found that for the transmetalation step, electron-withdrawing ligands tend to lower the energy barrier. researchgate.net

The solvent also plays a crucial role, with more polar solvents potentially facilitating the transmetalation by stabilizing charged intermediates and breaking up aggregates of the organozinc reagent. researchgate.net

Energetics of the Transmetalation Step from a Model System:

While specific data for this compound is not available, a kinetic investigation of the nickel-catalyzed oxidative coupling of various arylzinc reagents provided an experimental activation enthalpy (ΔH‡) for the transmetalation of phenylzinc chloride, which can serve as a representative value.

Transmetalating AgentCatalyst SystemActivation Enthalpy (ΔH‡) (kcal/mol)
Phenylzinc ChlorideNickel-based14.6 illinois.edu

This table presents data for a model system and should be considered as a representative value in the absence of specific data for this compound.

Second Transmetalation and Homocoupling:

DFT calculations have also been instrumental in understanding side reactions, such as homocoupling. A second transmetalation event, where the newly formed biaryl-palladium complex reacts with another molecule of the organozinc reagent, can lead to the formation of symmetrical biaryl species. researchgate.net The competition between this second transmetalation and the desired reductive elimination determines the selectivity of the reaction. researchgate.net The calculated energy barriers for these competing pathways can help in devising strategies to minimize the formation of homocoupling byproducts. researchgate.net

Advanced Synthetic Applications and Methodological Developments Utilizing 3 Biphenyl Zinc Bromide

Synthesis of Substituted Biphenyls and Complex Biaryls

The primary application of 3-(biphenyl)zinc bromide lies in its role as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. This allows for the efficient formation of a C(sp²)-C(sp²) bond, leading to the synthesis of a wide array of functionalized biphenyls and more complex biaryl structures, which are prevalent motifs in pharmaceuticals and materials science. gre.ac.uk

Diastereoselective and Stereoconvergent Coupling Strategies

While specific studies focusing exclusively on the diastereoselective coupling of this compound are not extensively detailed, the general principles of Negishi coupling with organozinc halides are well-established and directly applicable. Methodologies developed for other organozinc reagents demonstrate the potential for high levels of stereocontrol. For instance, direct α-arylation of protected piperidines using a one-pot lithiation/transmetallation/Negishi sequence has been shown to proceed with high diastereoselectivity. Such strategies, which control the formation of specific stereoisomers, can be adapted for use with this compound to access chiral biphenyl-containing molecules. The choice of catalyst, ligand, and reaction conditions is critical in governing the stereochemical outcome.

Construction of Sterically Hindered Biaryl Architectures

The synthesis of biaryls with significant steric bulk around the pivot bond represents a considerable synthetic challenge due to the difficulty of bringing two sterically demanding partners together. The Negishi coupling, utilizing organozinc reagents like this compound, offers a powerful solution. The high reactivity of the organozinc species often allows the coupling to proceed under milder conditions than related cross-coupling reactions. Catalyst systems employing palladium with bulky, electron-rich phosphine (B1218219) ligands are particularly effective in promoting the crucial reductive elimination step for hindered substrates. nih.gov This approach has been successfully used to synthesize a range of sterically hindered polychlorinated biphenyl (B1667301) derivatives, achieving high yields where other methods, like the Ullmann coupling, were less efficient. nih.gov

Aryl Halide PartnerCatalyst/Ligand SystemYield (%)Reference
2,6-DichlorobromobenzenePd(dba)₂ / DPDB98% nih.gov
2,4,6-TrichlorobromobenzenePd(dba)₂ / DPDB95% nih.gov
PentachlorobromobenzenePd(dba)₂ / DPDB65% nih.gov
This table illustrates the effectiveness of modern catalyst systems in overcoming steric hindrance in biaryl synthesis, a principle applicable to couplings with this compound.

Coupling with Diverse Functionalized Substrates (e.g., Heteroaryl Halides)

A significant advantage of using this compound in Negishi coupling is its compatibility with a wide range of functional groups and its effectiveness in coupling with heteroaryl halides. Biheteroaryl motifs are crucial in medicinal chemistry, but their synthesis can be challenging. nih.govnih.gov Nickel- and palladium-catalyzed methods have been developed that facilitate the cross-coupling of various 5-membered, 6-membered, and fused heteroaryl bromides and chlorides. nih.gov The use of specific ligands, such as dtbbpy or ttbtpy, can be crucial for achieving high yields, especially with electron-poor heteroaryl systems where competitive homocoupling can be an issue. nih.gov

Heteroaryl HalideCatalyst SystemConditionsYield (%)Reference
3-BromopyridineNi/Pd MultimetallicConditions A71% nih.gov
2-BromopyridineNi/Pd MultimetallicConditions A58% nih.gov
2-ChloropyrimidineNi/Pd MultimetallicConditions B75% nih.gov
5-Bromoindole derivativePd(OAc)₂ / CPhosToluene (B28343), rt96% nih.gov
This table showcases the successful coupling of various heteroaryl halides, demonstrating the broad applicability of Negishi coupling for creating complex molecules.

Applications Beyond Aryl-Aryl Coupling

The synthetic utility of this compound is not limited to the formation of biaryls. Its nucleophilic character enables it to participate in cross-coupling reactions with C(sp³), C(sp²), and C(sp) hybridized carbon centers.

Cross-Coupling with Alkyl Halides and Pseudohalides

The formation of C(sp²)-C(sp³) bonds by coupling aryl organometallics with alkyl halides is a fundamentally important transformation. Palladium-catalyzed Negishi coupling of secondary alkylzinc halides with aryl bromides has been efficiently achieved using specialized catalyst systems. nih.gov A key challenge in these reactions is the suppression of the undesired β-hydride elimination pathway, which leads to isomerization and reduced yields. The development of new biaryldialkylphosphine ligands, such as CPhos, has been instrumental in promoting the desired reductive elimination over β-hydride elimination. nih.gov This allows for the effective coupling of this compound with a variety of primary and secondary alkyl halides and tosylates, providing access to alkylated biphenyl structures. nih.govnih.gov

Alkyl Halide/PseudohalideAryl HalideCatalyst/LigandYield (%)Reference
Isopropylzinc bromide4-BromobenzonitrilePd(OAc)₂ / CPhos91% nih.gov
Cyclohexylzinc bromide2-ChlorobenzonitrilePd(OAc)₂ / CPhos97% nih.gov
1-Bromo-3-phenylpropanen-Butylzinc bromidePd₂(dba)₃ / IPr·HCl85% nih.gov
Alkyl BromideBiphenyl GrignardFe(acac)₃ / TMEDAup to 92.3% asianpubs.org
This table demonstrates the successful C(sp²)-C(sp³) coupling using organozinc reagents and other organometallics with various alkyl partners.

Application in Functionalization of Unsaturated Systems (Alkenes, Alkynes)

This compound can also be employed in the functionalization of unsaturated systems like alkenes and alkynes. A notable application is in Sonogashira-type coupling reactions. While the classic Sonogashira reaction uses copper and palladium catalysts to couple terminal alkynes with aryl halides, related processes can be promoted by zinc salts. Substoichiometric amounts of zinc chloride (ZnCl₂) have been shown to facilitate the room-temperature, palladium-catalyzed cross-coupling of aryl bromides with terminal alkynes. organic-chemistry.orgresearchgate.net In this context, the organozinc reagent can be conceptualized as being formed in situ or used directly. The zinc acetylide, formed from the terminal alkyne, readily engages in the palladium catalytic cycle. This method avoids the formation of alkyne homodimerization byproducts often seen in copper-based systems. organic-chemistry.org Furthermore, iron-catalyzed propargylic C-H functionalization provides a route to 1,3-enynes, showcasing another pathway where metal catalysts can functionalize alkynes. nih.gov

Aryl BromideAlkyneCatalyst/PromoterYield (%)Reference
4-BromotoluenePhenylacetylenePd(I) dimer / ZnCl₂98% organic-chemistry.org
1-Bromo-4-nitrobenzenePhenylacetylenePd(I) dimer / ZnCl₂99% organic-chemistry.org
1-Bromo-3,5-dimethoxybenzene1-OctynePd(I) dimer / ZnCl₂98% organic-chemistry.org
This table highlights the zinc-promoted cross-coupling of aryl bromides with terminal alkynes, a reaction pathway available for this compound.

Development of Continuous Flow Chemistry for Organozinc Reagent Generation and Use

The development of continuous flow methodologies for the generation of organozinc reagents has largely centered on the use of packed-bed reactors. In a typical setup, a solution of an organic halide in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), is passed through a column packed with activated zinc metal. researchgate.netnih.gov The resulting organozinc halide solution can then be directly introduced into a second reactor to participate in a variety of coupling reactions.

A versatile and widely adopted method for the continuous flow generation of arylzinc reagents involves the initial formation of a Grignard reagent, which then undergoes in-situ transmetalation with a zinc salt. nih.govrsc.org For the synthesis of this compound, a solution of 3-bromobiphenyl (B57067) in THF, along with zinc chloride (ZnCl₂) and lithium chloride (LiCl), would be pumped through a column packed with magnesium turnings. nih.govrsc.org The highly reactive Grignard reagent, 3-biphenylmagnesium bromide, is instantaneously formed and immediately reacts with ZnCl₂ to yield the more stable this compound. The presence of LiCl is crucial as it helps to solubilize the organometallic species and maintain a homogeneous reaction mixture. wikipedia.org

This in-situ generated this compound can be directly utilized in a range of synthetic applications, most notably in Negishi cross-coupling reactions. nih.govorganic-chemistry.org By integrating the generation and reaction steps into a single, continuous process, the need to isolate and handle the potentially unstable organozinc reagent is obviated. This "telescoped" approach not only streamlines the synthetic workflow but also enhances safety and reproducibility. nih.gov

The efficiency of the continuous flow generation of arylzinc reagents is influenced by several key parameters, including residence time in the reactor, temperature, and the concentration of the starting materials. The table below presents representative data for the continuous flow generation and subsequent Negishi coupling of an arylzinc bromide, illustrating the typical conditions and outcomes that could be expected for a substrate like this compound.

Table 1: Representative parameters for the continuous flow generation and Negishi coupling of an arylzinc bromide. The data is based on typical conditions reported for similar substrates in the literature. nih.govrsc.org

The development of continuous flow chemistry for the generation and use of this compound and other organozinc reagents is a testament to the ongoing evolution of synthetic organic chemistry. This methodology provides a safer, more efficient, and scalable alternative to traditional batch methods, paving the way for its broader adoption in both academic research and industrial manufacturing. springernature.comresearchgate.net

Chemical Compounds Mentioned

Emerging Research Directions for Biphenyl Zinc Bromides

Development of Sustainable and Environmentally Benign Synthetic Protocols

The development of sustainable and environmentally friendly methods for synthesizing chemical compounds is a growing area of focus in organic chemistry. For organozinc halides like 3-(Biphenyl)zinc bromide, this involves moving away from traditional methods that may use harsh reagents or generate significant waste.

One sustainable approach is the direct insertion of zinc metal into an aryl halide. The use of highly activated zinc, such as Rieke® Zinc, allows for the direct reaction with aryl bromides and chlorides, which is not possible with standard zinc metal. sigmaaldrich.com This method can tolerate a variety of sensitive functional groups, including nitriles, esters, and amides, which reduces the need for protecting groups and shortens the synthetic sequence. sigmaaldrich.com

Continuous flow synthesis is another emerging sustainable protocol. nih.govacs.org In this method, a solution of the aryl halide is passed through a heated column containing metallic zinc to generate the organozinc reagent on demand. nih.gov This technique offers several advantages over traditional batch synthesis, including improved safety by minimizing the accumulation of unstable reagents, better heat and mass transfer, and the ability to produce the reagent at a reproducible concentration. nih.gov The generated organozinc solution can then be directly used in subsequent reactions, such as Negishi cross-coupling or Reformatsky reactions. nih.gov

The use of zinc bromide (ZnBr₂) as a mediator in ionothermal synthesis, a solvent-free method, has also shown promise for creating porous organic polymers. rsc.org This suggests its potential as a green alternative for other syntheses involving zinc-mediated reactions. rsc.org

Research is also exploring the replacement of traditional organic solvents with more environmentally friendly alternatives. While not specific to this compound, the broader field of organometallic chemistry is investigating the use of water or other greener solvents for cross-coupling reactions.

Exploration of Earth-Abundant Metal Catalysis for Cross-Coupling

The reliance on precious metals like palladium for cross-coupling reactions is a significant concern due to their high cost and low abundance. beilstein-journals.orgrsc.org Consequently, a major research thrust is the development of catalytic systems based on earth-abundant metals such as iron and copper. beilstein-journals.orgresearchgate.net These metals are more economical and less toxic, making them attractive for sustainable chemical synthesis. beilstein-journals.orgprinceton.edu

Iron-Catalyzed Cross-Coupling:

Iron has emerged as a promising alternative to palladium in Negishi cross-coupling reactions, which pair organozinc reagents with organic halides. princeton.edunih.gov Iron catalysts, such as iron(III) chloride (FeCl₃), have been shown to effectively catalyze the coupling of organozinc compounds. princeton.edu The mechanism is thought to involve the in-situ formation of a low-valent iron complex that facilitates the cross-coupling process. nih.gov Research has demonstrated that iron-phosphine complexes can also serve as effective catalysts for these reactions. princeton.edu

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed cross-coupling reactions also present a viable alternative. nih.govrsc.orgpsu.edu These reactions have shown success in coupling organoboronic esters and organohalides. rsc.org While the direct application to this compound is still an area of active research, the principles can be extended. Copper catalysts are significantly cheaper than palladium and have demonstrated efficacy in various cross-coupling scenarios, including those involving electron-deficient aryl bromides. rsc.org

The table below summarizes some of the key findings in the use of earth-abundant metals for cross-coupling reactions relevant to organozinc compounds.

Catalyst SystemReaction TypeKey AdvantagesReference
Iron(III) chloride (FeCl₃)Negishi Cross-CouplingCost-effective, low toxicity, milder reaction conditions. princeton.edu
Iron-phosphine complexesNegishi Cross-CouplingEffective for coupling with a range of electrophiles. princeton.edu
Copper catalysts (e.g., XantphosCuCl)Suzuki-Miyaura-type and Negishi-type CouplingsCheaper than palladium, effective for electron-deficient substrates. rsc.org

The development of these earth-abundant metal-catalyzed systems is a critical step towards more sustainable and economical chemical manufacturing. beilstein-journals.orgrsc.org

Asymmetric Synthesis Utilizing Chiral Biphenyl (B1667301) Zinc Bromide Derivatives or Chiral Catalysis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry and materials science. For biphenyl compounds, which can exhibit axial chirality, this is a particularly relevant area of research. beilstein-journals.orgnih.gov

One approach involves the use of chiral ligands to control the stereochemical outcome of a reaction. For instance, in the context of Suzuki-Miyaura couplings, chiral-bridged biphenyl monophosphine ligands have been developed that show excellent reactivity and enantioselectivity in the synthesis of axially chiral biaryls. beilstein-journals.org Although this example uses a boronic acid derivative, the principle of using a chiral ligand to induce asymmetry is directly applicable to reactions involving organozinc reagents.

Another strategy is the use of a chiral auxiliary. This involves temporarily attaching a chiral group to the substrate to direct the stereochemistry of a subsequent reaction. nih.gov After the desired chiral center or axis is established, the auxiliary is removed.

More recently, the development of chiral catalysts for reactions involving organozinc reagents has gained significant attention. nih.govchemrxiv.orgresearchgate.net For example, chiral biphenyldiol ligands have been used in the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.govchemrxiv.org This demonstrates the potential for creating chiral centers in the presence of a zinc reagent. The development of diverse and adjustable axially chiral biphenyl ligands and catalysts is an active area of research. nih.govchemrxiv.org

The table below highlights some approaches to asymmetric synthesis relevant to biphenyl compounds.

StrategyDescriptionExample ApplicationReference
Chiral LigandsUse of a chiral ligand to control the stereochemistry of a metal-catalyzed reaction.Pd-catalyzed asymmetric Suzuki–Miyaura coupling with chiral-bridged biphenyl monophosphine ligands. beilstein-journals.org
Chiral AuxiliariesTemporary attachment of a chiral group to the substrate to direct a reaction's stereochemistry.Synthesis of gossypol (B191359) using a tert-butyl oxazoline (B21484) auxiliary. nih.gov
Chiral CatalystsUse of a chiral catalyst to promote an enantioselective transformation.Enantioselective addition of diethylzinc to aldehydes using chiral biphenyldiol ligands. nih.govchemrxiv.org

These emerging methods for asymmetric synthesis hold great promise for the preparation of enantiomerically pure biphenyl compounds, including those derived from this compound.

Tandem and Cascade Reaction Sequences Incorporating Organozinc Bromides

Tandem or cascade reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, are highly efficient strategies for building molecular complexity. rsc.orgwikipedia.org These processes are atom-economical, reduce waste, and save time and labor compared to stepwise syntheses. rsc.orgnih.gov Organozinc reagents, including bromides, are well-suited for such reaction sequences due to their good functional group tolerance and compatibility with various transition metals. nih.gov

A key feature of tandem reactions involving organozinc reagents is the in-situ formation of a new reactive species after the initial transformation. For example, the intermediate formed in a Blaise reaction, a zinc bromide complex of a β-enaminoester, can act as a functionalized organozinc reagent in a subsequent reaction. rsc.org This intermediate can then react with various electrophiles, allowing for the rapid construction of more complex molecules. rsc.org

Another example is the tandem addition/cyclization of organozinc reagents to 2-alkynyl aldehydes. nih.gov This one-pot process can lead to the formation of chiral 1,3-dihydroisobenzofurans with high regio- and enantioselectivity. nih.gov

The development of iron-catalyzed multicomponent radical cascades that incorporate cross-coupling reactions further expands the utility of organozinc reagents in tandem processes. nih.gov These reactions can engage a wide range of π-systems, enabling the synthesis of complex cyclic compounds. nih.gov

The table below provides examples of tandem reactions involving organozinc reagents.

Tandem ProcessDescriptionResulting Product TypeReference
Blaise/Electrophilic TrappingThe zinc bromide intermediate of the Blaise reaction reacts with an electrophile.α-Acylated β-enaminoesters rsc.org
Addition/CyclizationEnantioselective addition of an organozinc reagent to a 2-alkynyl benzaldehyde (B42025) followed by cyclization.Chiral 1,3-dihydroisobenzofurans nih.gov
Radical Cascade/Cross-CouplingIron-catalyzed radical addition to a vinyl boronate followed by cross-coupling with a Grignard reagent.Cyclic fluorous compounds nih.gov

The design and implementation of new tandem and cascade reactions incorporating organozinc bromides like this compound is a promising avenue for the efficient synthesis of complex organic molecules.

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